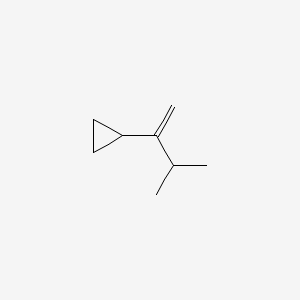
1-Butene, 2-cyclopropyl-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butene, 2-cyclopropyl-3-methyl- is an organic compound with the molecular formula C8H14. It is a member of the cycloalkane family, which are cyclic hydrocarbons containing carbon-hydrogen bonds and carbon-carbon single bonds. This compound is characterized by a cyclopropyl group attached to the second carbon of a butene chain, with a methyl group on the third carbon.
準備方法
Synthetic Routes and Reaction Conditions: 1-Butene, 2-cyclopropyl-3-methyl- can be synthesized through various methods. One common method involves the reaction of alkenes with carbenes or carbenoids. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to cyclopropanate alkenes . Another method involves the use of diazomethane to generate carbenes that react with alkenes to form cyclopropanes .
Industrial Production Methods: Industrial production of cyclopropyl compounds often involves the use of Grignard reagents or organolithium compounds. These reagents react with suitable electrophiles to form the desired cyclopropyl derivatives. The process typically requires controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: 1-Butene, 2-cyclopropyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bond in the butene chain.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
科学的研究の応用
1-Butene, 2-cyclopropyl-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclopropyl derivatives.
Biology: Cyclopropyl compounds are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of cyclopropyl-containing compounds in drug development.
作用機序
The mechanism of action of 1-Butene, 2-cyclopropyl-3-methyl- involves its reactivity with various chemical reagents. For example, in cyclopropanation reactions, carbenes generated from diazomethane or other precursors react with the double bond in the butene chain to form the cyclopropyl ring. This reaction is stereospecific and retains the stereochemistry of the original alkene .
類似化合物との比較
1-Butene, 2-cyclopropyl-3-methyl- can be compared with other cyclopropyl compounds such as:
Cyclopropane: The simplest cyclopropyl compound, used as an anesthetic.
Cyclopropylmethane: A derivative with a cyclopropyl group attached to a methane molecule.
Cyclopropylbenzene: A compound with a cyclopropyl group attached to a benzene ring.
Uniqueness: 1-Butene, 2-cyclopropyl-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other cyclopropyl compounds .
特性
CAS番号 |
5405-78-7 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
IUPAC名 |
3-methylbut-1-en-2-ylcyclopropane |
InChI |
InChI=1S/C8H14/c1-6(2)7(3)8-4-5-8/h6,8H,3-5H2,1-2H3 |
InChIキー |
ISMFOBHMADMIFL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=C)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















